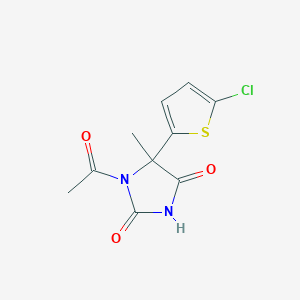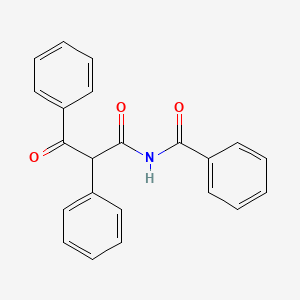
N-Benzoyl-3-oxo-2,3-diphenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- is a chemical compound with the molecular formula C15H13NO2 and a molecular weight of 239.27 g/mol . . This compound is characterized by its benzene ring structure, which contributes to its unique chemical properties.
Métodos De Preparación
The synthesis of benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- typically involves the reaction of benzoyl chloride with acetanilide in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) to form carboxylic acids.
Common reagents used in these reactions include KMnO4 for oxidation, LiAlH4 for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s aromatic structure allows it to engage in various interactions, such as π-π interactions and hydrogen bonding, which contribute to its biological effects .
Comparación Con Compuestos Similares
Benzenepropanamide, n-benzoyl-b-oxo-a-phenyl- can be compared with other similar compounds, such as:
Acetanilide: Similar in structure but lacks the benzoyl group, making it less reactive in certain chemical reactions.
Benzanilide: Another related compound with a different substitution pattern on the benzene ring.
Acetophenone: Shares the benzoyl group but differs in the overall structure and reactivity.
Propiedades
Número CAS |
14072-63-0 |
|---|---|
Fórmula molecular |
C22H17NO3 |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
N-(3-oxo-2,3-diphenylpropanoyl)benzamide |
InChI |
InChI=1S/C22H17NO3/c24-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)22(26)23-21(25)18-14-8-3-9-15-18/h1-15,19H,(H,23,25,26) |
Clave InChI |
VLKWXLJWGXDRNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)C(=O)NC(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



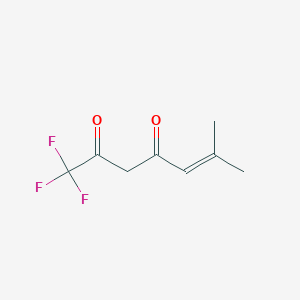
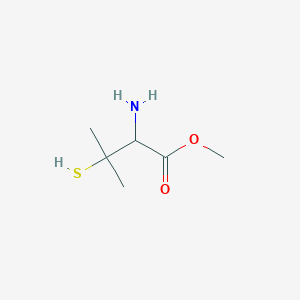
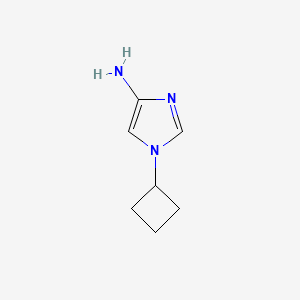
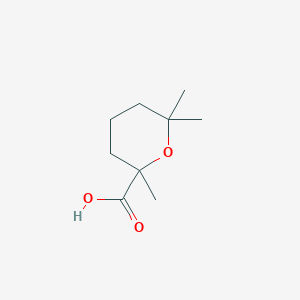
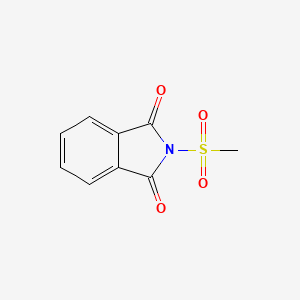
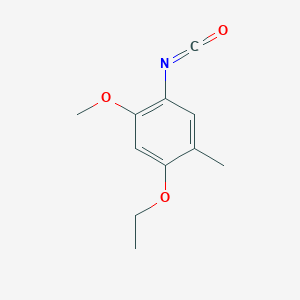
![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
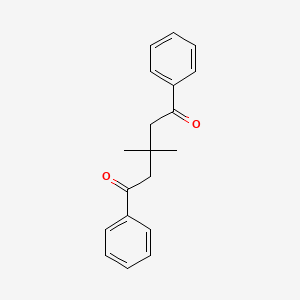
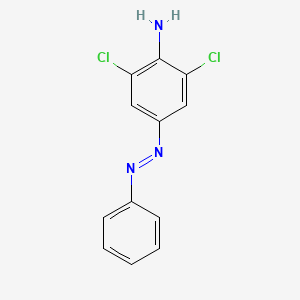
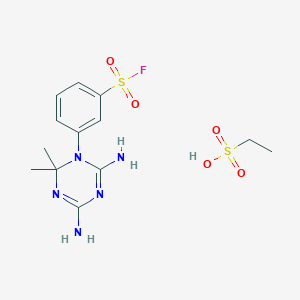
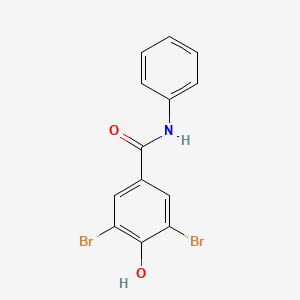
![N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13994028.png)
